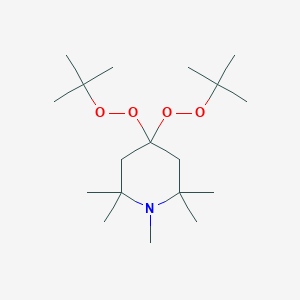
4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine is an organic peroxide compound known for its application as a radical initiator in polymer chemistry. This compound is characterized by its high thermal stability and ability to decompose into free radicals, making it valuable in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine typically involves the reaction of 1,2,2,6,6-pentamethylpiperidine with tert-butyl hydroperoxide in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent temperature control and the use of high-purity reagents to ensure the consistency and quality of the final product. The compound is often produced in specialized facilities equipped to handle peroxides safely.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, including:
Oxidation: The compound can participate in oxidation reactions, leading to the formation of oxygenated products.
Substitution: It can also undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Acid Catalysts: For the initial synthesis.
Solvents: Such as chloroform and ethyl acetate, which can dissolve the compound and facilitate reactions.
Temperature Control: Reactions are typically carried out at controlled temperatures to prevent unwanted side reactions.
Major Products Formed
The major products formed from the decomposition of this compound are free radicals, which can further react to form polymers or other complex organic molecules.
Scientific Research Applications
4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a radical initiator in the polymerization of various monomers to produce plastics and resins.
Biology: Investigated for its potential role in biological systems as a source of reactive oxygen species.
Medicine: Explored for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate chain reactions in polymerization processes or react with other molecules to form new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Butyl 4,4-bis(tert-butylperoxy)valerate: Another organic peroxide used as a radical initiator in polymer chemistry.
Di-tert-butyl peroxide: A simpler peroxide compound with similar radical-generating properties.
Uniqueness
4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine is unique due to its high thermal stability and specific structure, which allows for controlled radical generation. This makes it particularly valuable in applications requiring precise control over polymerization processes.
Properties
CAS No. |
83982-30-3 |
|---|---|
Molecular Formula |
C18H37NO4 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
4,4-bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine |
InChI |
InChI=1S/C18H37NO4/c1-14(2,3)20-22-18(23-21-15(4,5)6)12-16(7,8)19(11)17(9,10)13-18/h12-13H2,1-11H3 |
InChI Key |
XNTSGGAFTJLBKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)(OOC(C)(C)C)OOC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14426883.png)
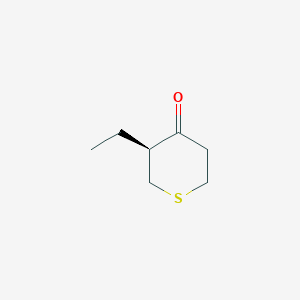
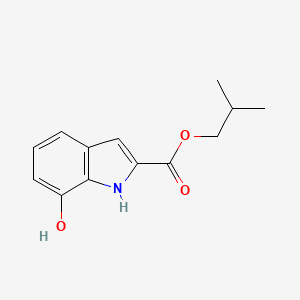

![N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide](/img/structure/B14426909.png)
![1-Ethyl-2-methyl-1H-naphtho[2,3-D]imidazole](/img/structure/B14426911.png)
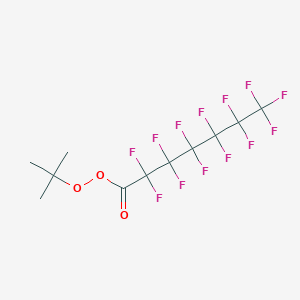
![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)
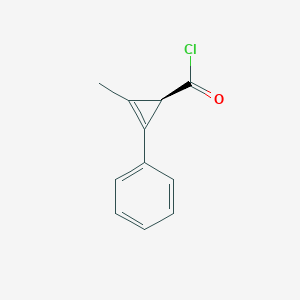
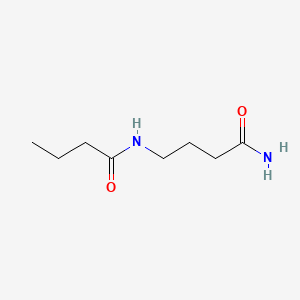

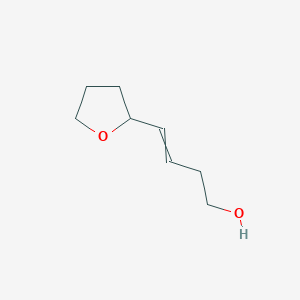

![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
